REACTION_CXSMILES
|
[CH:1]1[N:5]2[C:6]3[C:11]([NH:12][C:13](=O)[C:4]2=[N:3][CH:2]=1)=[CH:10][CH:9]=[CH:8][CH:7]=3.C(N(CC)C1C=CC=CC=1)C.C(Cl)[Cl:27].CO>P(Cl)(Cl)(Cl)=O>[Cl:27][C:13]1[C:4]2[N:5]([CH:1]=[CH:2][N:3]=2)[C:6]2[C:11]([N:12]=1)=[CH:10][CH:9]=[CH:8][CH:7]=2 |f:2.3|
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C1=CN=C2N1C1=CC=CC=C1NC2=O
|
Name
|
|
Quantity
|
3.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(C1=CC=CC=C1)CC
|
Name
|
CH2Cl2 MeOH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl.CO
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture obtained
|
Type
|
TEMPERATURE
|
Details
|
to reflux for approximately 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
after heating
|
Type
|
CUSTOM
|
Details
|
The POCl3 is evaporated under vacuum
|
Type
|
TEMPERATURE
|
Details
|
The residue is cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
before adding a little water
|
Type
|
CUSTOM
|
Details
|
The solid is isolated by filtration
|
Type
|
CUSTOM
|
Details
|
is recrystallized in methanol
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=2N(C3=CC=CC=C3N1)C=CN2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.97 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |